2-(4-Chlorobutyryl)oxazole
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Overview
Description
2-(4-Chlorobutyryl)oxazole is a synthetic molecule belonging to the oxazole family. Its chemical formula is C7H8ClNO2 , with a molecular weight of 173.6 g/mol . The compound is characterized by its yellow oil physical form .
Molecular Structure Analysis
The compound’s IUPAC name is 4-chloro-1-(1,3-oxazol-2-yl)-1-butanone . It consists of a chlorobutyryl group attached to an oxazole ring . The molecular structure plays a crucial role in determining its properties and reactivity.
Scientific Research Applications
Coordination Chemistry of Oxazoline Ligands
Oxazolines, including 2-(4-Chlorobutyryl)oxazole, have been utilized in transition metal-catalyzed asymmetric organic syntheses due to their versatile ligand design, straightforward synthesis from readily available precursors, and modulation of chiral centers. This review highlights the coordination chemistry of oxazolines, focusing on structural characterizations in solid state (X-ray diffraction) and solution (NMR spectroscopy) (Gómez, Muller, & Rocamora, 1999).
Synthesis of Oxazole-4-Carboxylate Derivatives
Oxazole-4-carboxylates, synthesized from N-acyl-β-halodehydroaminobutyric acid derivatives, exhibit high fluorescence quantum yields and solvent sensitivity, making them potential candidates for use as fluorescent probes. This research explored the photophysical properties of oxazoles in various solvents and their application in peptide labelling (Ferreira et al., 2010).
Applications in Gold-Catalyzed Oxidation Strategy
2,4-Oxazole is a significant structural motif in natural products, and its synthesis via a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy represents an efficient modular synthesis. The use of bidentate ligands, like Mor-DalPhos, facilitated smoother reactions with carboxamide, leading to oxazole rings (Luo, Ji, Li, & Zhang, 2012).
Suzuki Coupling of Oxazoles
The Suzuki coupling reaction has been effectively used for the functionalization of oxazole 2- and 4-positions. This method, involving 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles, has led to the synthesis of a novel class of homo- and heterodimeric 4,4-linked dioxazoles (Ferrer Flegeau, Popkin, & Greaney, 2006).
Oxazole-based Compounds as Anticancer Agents
Oxazole compounds are explored in anticancer research due to their ability to interact with various enzymes and receptors. Recent studies focus on oxazole-based drugs and their biological activities, showcasing their potential in drug discovery (Chiacchio et al., 2020).
Biological Activities of Oxazole Derivatives
Oxazole derivatives have shown a wide spectrum of biological activities, making them valuable in medicinal chemistry. This review discusses the therapeutic potentials of oxazole scaffolds, highlighting their significance in medical applications (Kakkar & Narasimhan, 2019).
Mechanism of Action
Target of Action
2-(4-Chlorobutyryl)oxazole is a synthetic molecule that belongs to the oxazole family. Oxazole derivatives are common structures found in a wide range of pharmaceutical and industrial applications
Mode of Action
. These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
. These diverse actions suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
. This suggests that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorobutyryl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . Additionally, it can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes.
Properties
IUPAC Name |
4-chloro-1-(1,3-oxazol-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-3-1-2-6(10)7-9-4-5-11-7/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCBDRFDALYNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642043 |
Source
|
Record name | 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-78-6 |
Source
|
Record name | 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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